4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide
Overview
Description
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the N-position, and a nitro group at the 3rd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3rd position. This is followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products Formed
Reduction: Formation of 4-chloro-N-(3-fluorophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Scientific Research Applications
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide
- 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide
- 4-chloro-N-(3-fluorophenyl)-2-nitrobenzamide
Uniqueness
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the chloro, fluoro, and nitro groups on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitro group at the 3rd position, in particular, influences its reactivity and interaction with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-5-4-8(6-12(11)17(19)20)13(18)16-10-3-1-2-9(15)7-10/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZQGZYXCHHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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